Bruceantinol

Description

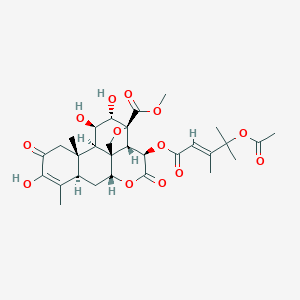

This compound has been reported in Brucea javanica with data available.

a novel therapeutic STAT3 inhibito

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38O13/c1-12(27(4,5)43-14(3)31)8-18(33)42-21-23-29-11-40-30(23,26(38)39-7)24(36)20(35)22(29)28(6)10-16(32)19(34)13(2)15(28)9-17(29)41-25(21)37/h8,15,17,20-24,34-36H,9-11H2,1-7H3/b12-8+/t15-,17+,20+,21+,22+,23+,24-,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREUSBYRKOPNJK-AJPRWBMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415102 | |

| Record name | BRUCEANTINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53729-52-5 | |

| Record name | Methyl (11β,12α,15β)-15-[[(2E)-4-(acetyloxy)-3,4-dimethyl-1-oxo-2-penten-1-yl]oxy]-13,20-epoxy-3,11,12-trihydroxy-2,16-dioxopicras-3-en-21-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53729-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BRUCEANTINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bruceantinol's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruceantinol, a quassinoid isolated from Brucea javanica, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. This technical guide provides an in-depth analysis of the molecular pathways targeted by this compound in cancer cells, focusing on its dual inhibitory effects on Signal Transducer and Activator of Transcription 3 (STAT3) and Cyclin-Dependent Kinases (CDKs). This document synthesizes current research to offer a comprehensive resource on this compound's therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling cascades.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects primarily through two interconnected mechanisms: the inhibition of the STAT3 signaling pathway and the disruption of cell cycle progression via the inhibition of CDK2, CDK4, and CDK6.

STAT3 Signaling Pathway Inhibition

STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[1][2] this compound has been identified as a potent inhibitor of STAT3.[1][3] It directly binds to STAT3, preventing its activation and subsequent downstream signaling.[4] This inhibition occurs at remarkably low concentrations, with an IC50 value for STAT3 DNA-binding ability reported to be as low as 2.4 pM.[3][5]

The inhibition of STAT3 by this compound leads to the transcriptional repression of several key oncogenes, including:

By downregulating these critical survival and proliferation factors, this compound effectively induces apoptosis and curtails tumor growth. This has been observed in various cancer models, including colorectal cancer, breast cancer, and osteosarcoma.[3][4][5]

Caption: this compound induces cell cycle arrest via CDK inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound's anti-cancer activity.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | IC50 / Effect | Concentration | Incubation Time |

| HCT116 | Colorectal Cancer | STAT3 DNA-binding | IC50 = 2.4 pM [3][5] | N/A | N/A |

| MDA-MB-231 | Breast Cancer | Apoptosis Induction | Dose-dependent | Not Specified | Not Specified |

| MCF-7 | Breast Cancer | Necrosis Induction | Dose-dependent | Not Specified | Not Specified |

| 143B | Osteosarcoma | Apoptosis Induction | Significant | 25, 50, 100 nM | 48 h |

| U2OS | Osteosarcoma | Apoptosis Induction | Significant | 25, 50, 100 nM | 48 h |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Dosage | Outcome |

| Colorectal Cancer Xenograft | Mice | 4 mg/kg | Significant tumor inhibition [3] |

| Osteosarcoma | In vivo model | Not Specified | Potent suppression of tumor growth |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

Cell Viability and Proliferation Assays (MTT Assay)

dot

Caption: Workflow for assessing cell viability with an MTT assay.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-1000 nM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

-

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.

-

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

-

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. This enables the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to determine the percentage of cells in each phase of the cell cycle.

-

Western Blotting

-

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

-

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, CDK2, CDK4, CDK6, Mcl-1, Survivin, c-Myc, Cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

This compound demonstrates significant potential as a therapeutic agent for a variety of cancers through its potent and dual mechanism of action. By simultaneously inhibiting the pro-survival STAT3 signaling pathway and inducing cell cycle arrest via CDK degradation, this compound effectively triggers cancer cell death. The data presented in this guide underscore the need for further preclinical and clinical investigation to fully realize the therapeutic promise of this natural compound in oncology. The detailed protocols provided herein offer a foundational framework for researchers to further explore and validate the anti-cancer effects of this compound.

References

- 1. Targeting STAT3 Signaling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Flubendazole Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer [frontiersin.org]

- 3. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Isolating Bruceantinol: A Technical Guide to Purification from Brucea javanica

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodology for the isolation and purification of Bruceantinol, a potent quassinoid derived from the seeds of Brucea javanica. This compound has garnered significant interest in the scientific community for its pronounced antitumor and antileukemic properties, primarily attributed to its activity as a STAT3 inhibitor. This document provides a comprehensive overview of the extraction, fractionation, and purification processes, alongside quantitative data and a depiction of its key signaling pathway.

Overview of this compound

This compound is a complex tetracyclic triterpenoid belonging to the quassinoid family of natural products.[1][2] These compounds are characteristic secondary metabolites of the Simaroubaceae family, to which Brucea javanica belongs.[2][3] Extensive research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.[2][3][4] Its primary mechanism of action involves the potent inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key mediator of oncogenic signaling that is constitutively active in a high percentage of human cancers.[5][6] By blocking STAT3, this compound can suppress the transcription of downstream target genes responsible for promoting cell proliferation and survival, such as MCL-1, c-Myc, and survivin.[6][7]

Experimental Protocols: Isolation and Purification

The following protocols are a composite of established methods for the isolation of quassinoids from Brucea javanica. While specific parameters may be adjusted based on laboratory conditions and starting material quality, this guide provides a robust framework for the successful purification of this compound.

Extraction

The initial step involves the extraction of crude compounds from the dried and powdered seeds of Brucea javanica.

Protocol:

-

Maceration: The powdered seeds are macerated with methanol at room temperature for 72 hours. This process is repeated three times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Protocol:

-

Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, chloroform, and ethyl acetate.

-

Bioactivity Screening (Optional): Each fraction can be screened for cytotoxic activity to identify the fraction containing the compound of interest. This compound, being a moderately polar compound, is expected to be enriched in the chloroform or ethyl acetate fraction.

Chromatographic Purification

The bioactive fraction (typically the chloroform or ethyl acetate fraction) is further purified using a combination of chromatographic techniques.

Protocol:

-

Silica Gel Column Chromatography (Initial Separation):

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of chloroform and ethyl acetate (e.g., starting from 100% chloroform and gradually increasing the proportion of ethyl acetate).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol.

-

Purpose: To separate compounds based on their molecular size and to remove pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (Final Purification):

-

Column: A reversed-phase C18 column is commonly used.[8][9][10]

-

Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase for the separation of quassinoids.[8][11][12]

-

Detection: UV detection at a wavelength of around 270 nm is suitable for detecting quassinoids.[8]

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC. A purity of over 98% is generally desired for biological assays.[13]

-

Data Presentation

The following tables summarize the key quantitative data associated with the characterization of purified this compound.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₈H₃₆O₁₂ | [14] |

| Molecular Weight | 564.58 g/mol | [14] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.38 (d, J = 15.6 Hz, 1H), 6.56 (d, J = 3.2 Hz, 1H), 6.15 (d, J = 15.6 Hz, 1H), 6.1 (m, 1H), 6.08 (s, 1H), 4.80 (bs, 1H), 4.73 (d, J = 8.0 Hz, 1H), 4.26 (bs, 1H), 4.21 (s, 1H), 3.84–3.80 (m, 1H), 3.78 (s, 1H,), 3.33 (s, 1H), 3.17 (bs, 1H), 3.00–2.95 (m, 2H), 2.43–2.31 (m, 6H), 2.13 (bs, 1H), 1.84 (d, 3H), 1.77 (td, J = 2.8, 13.2 Hz, 2H), 1.40 (s, 3H) | [15] |

| ¹³C NMR (CDCl₃, 100 MHz) | Characteristic signals for quassinoid skeleton and ester side chain. | [16] |

| Mass Spectrometry (ESI+) | m/z for C₂₉H₃₃O₁₂ [M+H]⁺ (for a related analog): Calculated 573.1967, Found 573.1991 | [15] |

Table 2: Biological Activity of this compound

| Parameter | Value | Cell Line/Model | Reference |

| STAT3 DNA-binding IC₅₀ | 2.4 pM | In vitro assay | [6] |

| Antitumor Activity IC₅₀ | 0.081 - 0.238 µmol/L | MDA-MB-231 breast cancer cells | [3] |

Visualizing the Process and Mechanism

The following diagrams illustrate the workflow for isolating this compound and its mechanism of action.

Conclusion

The isolation and purification of this compound from Brucea javanica is a multi-step process that requires careful execution of extraction, fractionation, and chromatographic techniques. The protocols outlined in this guide provide a solid foundation for obtaining high-purity this compound for research and drug development purposes. Understanding its mechanism of action as a potent STAT3 inhibitor opens avenues for its potential application in cancer therapy. Further optimization of the isolation process and in-depth biological evaluation are crucial steps towards realizing the full therapeutic potential of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 3. Potential of Traditional Chinese Medicine Brucea javanica in Cancer Treatment: A Review of Chemical Constituents, Pharmacology, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. snu.elsevierpure.com [snu.elsevierpure.com]

- 5. This compound targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Semi-preparative HPLC purification of δ-tocotrienol (δ-T3) from Elaeis guineensis Jacq. and Bixa orellana L. and evaluation of its in vitro anticancer activity in human A375 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. doaj.org [doaj.org]

- 11. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 (NSC 750424) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Biological Activity of Bruceantinol on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruceantinol (BOL), a quassinoid compound isolated from Brucea javanica, has emerged as a potent anti-cancer agent with significant biological activity against a range of cancer cell lines. This technical guide provides an in-depth overview of the current understanding of this compound's effects on cancer cells, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its activity. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology and drug development.

Quantitative Data on a-Anticancer Activity

The cytotoxic and inhibitory effects of this compound have been quantified across various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a comparative measure of its potency.

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| STAT3 | - | DNA-binding ability | 2.4 pM | [1][2] |

| MCF-7 | Breast Cancer | Cell Viability | In the range of 0.08-10 µmol/L | |

| MDA-MB-231 | Breast Cancer | Cell Viability | In the range of 0.081-0.238 µmol/L | |

| HCT116 | Colorectal Cancer | Colony Formation | Significant decrease at 0-100 nM | |

| HCT116 p53-/- | Colorectal Cancer | Colony Formation | Significant decrease at 0-100 nM | |

| HCA-7 | Colorectal Cancer | Colony Formation | Significant decrease at 0-100 nM | |

| H630 | Colorectal Cancer | Colony Formation | Significant decrease at 0-100 nM | |

| H630R1 | Colorectal Cancer | Colony Formation | Significant decrease at 0-100 nM | |

| 143B | Osteosarcoma | Cell Viability (MTS) | Significant decrease at various concentrations | [3] |

| U2OS | Osteosarcoma | Cell Viability (MTS) | Significant decrease at various concentrations | [3] |

| MG63.2 | Osteosarcoma | Cell Viability (MTS) | Significant decrease at various concentrations | [3] |

| HOS | Osteosarcoma | Cell Viability (MTS) | Significant decrease at various concentrations | [3] |

| LM8 | Murine Osteosarcoma | Cell Viability (MTS) | Significant decrease at various concentrations | [3] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary mechanisms of action identified to date are the inhibition of the STAT3 signaling pathway and the targeting of cyclin-dependent kinases (CDK) 2, 4, and 6.

STAT3 Signaling Pathway

This compound is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor progression.[2] By directly binding to STAT3, this compound prevents its activation and subsequent downstream signaling.[4] This leads to the suppression of STAT3 target genes that promote cell survival and proliferation, such as MCL-1, PTTG1, survivin, and c-Myc.[1][2]

Caption: this compound inhibits the STAT3 signaling pathway.

CDK2/4/6 Signaling Pathway

Recent studies have also identified Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6) as targets of this compound in breast cancer cells. By binding to these kinases, this compound facilitates their degradation through the proteasome pathway. This disrupts the cell cycle, leading to cell cycle arrest and impeding cell proliferation.

References

Bruceantinol: A Novel Inhibitor of the STAT3 Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a central role in a multitude of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] In normal cellular physiology, STAT3 activation is a transient and tightly regulated process, primarily initiated by cytokines and growth factors.[1] However, the persistent and constitutive activation of STAT3 is a hallmark of numerous human cancers, including colorectal and osteosarcoma, where it drives tumor progression, metastasis, and therapeutic resistance.[2][3][4] This aberrant STAT3 signaling has positioned it as a compelling target for anticancer drug development. This compound (BOL), a quassinoid compound isolated from Brucea javanica, has emerged as a potent and novel inhibitor of the STAT3 signaling pathway, demonstrating significant antitumor activity in preclinical models.[2][3][4][5][6] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its function as a STAT3 inhibitor.

The STAT3 Signaling Pathway

The canonical STAT3 signaling cascade is initiated by the binding of extracellular ligands, such as interleukins (e.g., IL-6) and growth factors, to their cognate transmembrane receptors. This ligand-receptor interaction induces receptor dimerization and the subsequent activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for the SH2 domain of latent STAT3 proteins in the cytoplasm. Upon recruitment, STAT3 is itself phosphorylated by JAKs on a critical tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription. Key downstream targets of STAT3 include genes involved in cell cycle progression (e.g., c-Myc), apoptosis inhibition (e.g., Mcl-1, Survivin), and angiogenesis.

Figure 1: Simplified STAT3 Signaling Pathway and this compound's Point of Intervention.

This compound: Mechanism of Action as a STAT3 Inhibitor

This compound exerts its antitumor effects through the direct inhibition of the STAT3 signaling pathway.[5] Mechanistic studies have revealed that this compound directly binds to STAT3, thereby preventing its activation.[5] A key finding is that this compound potently inhibits the DNA-binding ability of STAT3 with an exceptionally low IC50 value, indicating a high-affinity interaction.[3][4][6] This blockade of STAT3's transcriptional activity leads to the downregulation of its downstream target genes, which are crucial for tumor cell survival and proliferation.[2][3][4][6]

Specifically, this compound has been shown to:

-

Directly bind to STAT3: This interaction is fundamental to its inhibitory action.[5]

-

Inhibit STAT3 DNA-binding: this compound demonstrates a remarkable potency in preventing STAT3 from binding to its target DNA sequences.[3][4][6]

-

Block STAT3 activation: It effectively suppresses both constitutive and IL-6-induced STAT3 activation in a dose- and time-dependent manner.[2][3][4][6]

-

Downregulate STAT3 target genes: The expression of anti-apoptotic proteins such as Mcl-1 and Survivin, as well as the cell-cycle regulator c-Myc, is significantly reduced following this compound treatment.[2][3][6]

Quantitative Data on this compound's Efficacy

The inhibitory potential of this compound on the STAT3 pathway and its consequent antitumor effects have been quantified in various preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (STAT3 DNA-binding) | - | 2.4 pM | [3][4][6] |

| STAT3 Phosphorylation Inhibition | HCT116 (colorectal cancer) | Effective at 30 nM | [6] |

| IL-6-induced STAT3 Activation Suppression | CRC cells | Potent at 10-300 nM | [6] |

| Downregulation of Mcl-1, c-Myc, Survivin | HCT116 | Dose-dependent (0-1000 nM) | [6] |

| Cell Growth Reduction | MCF-7, MDA-MB-231 (breast cancer) | Dose-dependent (0-1600 nM) | [6] |

| Decreased Proliferation and Migration | Osteosarcoma cells | Significant | [5] |

| Apoptosis Induction | Osteosarcoma cells | Significant | [5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage | Outcome | Reference |

| Xenograft | Colorectal Cancer | 4 mg/kg | Significant tumor inhibition | [3][4] |

| Xenograft | Osteosarcoma | Not specified | Potent suppression of tumor growth | [5] |

Experimental Protocols

The characterization of this compound as a STAT3 inhibitor involves several key experimental methodologies. Detailed protocols for these assays are provided below.

STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to determine the ability of a compound to inhibit the binding of STAT3 to its DNA consensus sequence.

Methodology:

-

Nuclear Extract Preparation:

-

Culture cancer cells with constitutively active STAT3 (e.g., HCT116) to 80-90% confluency.

-

Treat cells with varying concentrations of this compound or vehicle control for a specified duration.

-

Harvest cells and isolate nuclear extracts using a commercial nuclear extraction kit or standard hypotonic lysis and high-salt extraction protocols.

-

Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.

-

-

Probe Labeling:

-

Synthesize a double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., 5'-GATCCTTCTGGGAATTCCTAGATC-3').

-

Label the 5' end of the probe with [γ-32P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin.

-

Purify the labeled probe to remove unincorporated nucleotides.

-

-

Binding Reaction:

-

In a reaction tube, combine nuclear extract (5-10 µg), poly(dI-dC) (a non-specific DNA competitor), and binding buffer.

-

Add varying concentrations of this compound or vehicle control.

-

Incubate on ice for 15-20 minutes.

-

Add the labeled probe and incubate for an additional 20-30 minutes at room temperature.

-

-

Electrophoresis and Detection:

-

Load the reaction mixtures onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Dry the gel and expose it to X-ray film (for radioactive probes) or transfer to a membrane for chemiluminescent detection (for non-radioactive probes).

-

The intensity of the shifted band corresponding to the STAT3-DNA complex is quantified to determine the inhibitory effect of this compound.

-

Western Blot for Phospho-STAT3 (p-STAT3)

This assay measures the levels of activated (phosphorylated) STAT3 in cells.

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HCT116, osteosarcoma cells) in culture plates and allow them to adhere.

-

Treat the cells with different concentrations of this compound for various time points. For IL-6-induced activation, serum-starve the cells and then stimulate with IL-6 in the presence or absence of this compound.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant.

-

-

SDS-PAGE and Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH).

-

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound or vehicle control. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

-

-

Viability Measurement (MTT):

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Viability Measurement (CellTiter-Glo®):

-

Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the data and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for evaluating a potential STAT3 inhibitor like this compound and the logical relationship of its mechanism of action.

Figure 2: General Experimental Workflow for the Evaluation of a STAT3 Inhibitor.

Figure 3: Logical Flow of this compound's Mechanism of Action.

Conclusion and Future Directions

This compound has been identified as a highly potent, novel inhibitor of the STAT3 signaling pathway. Its ability to directly bind to STAT3 and inhibit its DNA-binding capacity at picomolar concentrations underscores its potential as a therapeutic agent. Preclinical studies in colorectal and osteosarcoma models have demonstrated significant antitumor activity both in vitro and in vivo. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other potential STAT3 inhibitors. Future research should focus on elucidating the precise binding site of this compound on STAT3, further evaluating its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in a broader range of cancer types where STAT3 is constitutively active. Combination studies with other targeted therapies, such as MEK inhibitors, also represent a promising avenue for future clinical development.[3][4][7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 5. This compound targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting STAT3 Signaling Pathway in Colorectal Cancer [mdpi.com]

Bruceantinol: A Technical Whitepaper on its Cytotoxic Effects in Colorectal Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Colorectal cancer (CRC) remains a significant global health challenge, with a pressing need for novel therapeutic agents. The constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a well-documented driver of CRC progression, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis. Bruceantinol (BOL), a quassinoid derived from Brucea javanica, has emerged as a potent and highly specific inhibitor of STAT3. This document provides a comprehensive technical overview of the cytotoxic effects of this compound on colorectal cancer cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. The evidence presented herein establishes this compound as a promising candidate for further preclinical and clinical development as a standalone or combination therapy for colorectal cancer.

Introduction

The STAT3 protein, a latent cytoplasmic transcription factor, is a critical signaling node for numerous cytokines and growth factors. In healthy cells, its activation is transient and tightly regulated. However, in a majority of colorectal cancers, STAT3 is persistently activated, leading to the transcription of a wide array of genes that are fundamental to tumorigenesis.[1][2][3] These target genes include key regulators of apoptosis, such as Mcl-1 and Survivin, and cell cycle progression, such as c-Myc.[1][3][4][5] Consequently, the inhibition of the STAT3 pathway represents a highly rational and targeted therapeutic strategy for CRC.

This compound has been identified as a novel, potent inhibitor of STAT3.[1][3][4][6] It exerts its anticancer effects through direct interference with STAT3's ability to bind DNA, thereby blocking the transcription of its downstream oncogenic targets.[1][3][4][5] This targeted mechanism of action suggests a potentially favorable therapeutic window and a lower likelihood of off-target effects compared to conventional cytotoxic chemotherapies.

Quantitative Analysis of Cytotoxic Effects

The cytotoxic and anti-proliferative efficacy of this compound has been quantified across a panel of human colorectal cancer cell lines and in preclinical in vivo models. The data consistently demonstrate potent activity at nanomolar and even picomolar concentrations.

Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines

| Cell Line | Assay Type | Endpoint | This compound Concentration | Result | Reference |

| HCT116 | Cell Viability | IC50 | Not specified | Potent Inhibition | [1] |

| HCT116 p53-/- | Cell Viability | IC50 | Not specified | Potent Inhibition | [5] |

| HCA-7 | Cell Viability | IC50 | Not specified | Potent Inhibition | [5] |

| H630 | Cell Viability | IC50 | Not specified | Potent Inhibition | [5] |

| H630R1 | Cell Viability | IC50 | Not specified | Potent Inhibition | [5] |

| HCT116 | Clonogenic Assay | Colony Formation | 0–100 nM | Dose-dependent decrease | [5] |

| HCT116 | STAT3 DNA Binding | IC50 | 2.4 pM | Strong Inhibition | [1][3][4][5] |

| HCT116 | Protein Expression | p-STAT3 | 30 nM | Time-dependent inhibition | [5] |

| HCT116 | Protein Expression | Mcl-1, c-Myc, Survivin | 0-1000 nM | Dose-dependent decrease | [5] |

Table 2: In Vivo Efficacy of this compound in Colorectal Cancer Xenograft Model

| Model | Treatment | Dosing Schedule | Outcome | p-value | Reference |

| CRC Xenograft | 4 mg/kg this compound | Not specified | Significant tumor inhibition | < 0.001 | [1][3][4][6] |

| STAT3-/- Tumor Model | 4 mg/kg this compound | Not specified | No effect observed | N/A | [1][3][4][6] |

Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

This compound's primary mechanism of action is the targeted disruption of the STAT3 signaling cascade. This is achieved not by preventing the upstream activation (phosphorylation) of STAT3, but by directly inhibiting its ability to bind to the DNA promoter regions of its target genes.[1][7] This leads to a cascade of downstream effects that culminate in cancer cell death.

Key Mechanistic Events:

-

Inhibition of STAT3 DNA Binding: this compound demonstrates exceptionally high potency in preventing the STAT3 transcription factor from binding to its consensus DNA sequences, with an IC50 value of 2.4 pM.[1][3][4][5]

-

Suppression of STAT3 Target Genes: By blocking STAT3's transcriptional activity, this compound leads to the dose-dependent downregulation of critical pro-survival and pro-proliferative genes.[1][3][4][8]

-

Induction of Apoptosis: The suppression of anti-apoptotic proteins sensitizes cancer cells to programmed cell death. Treatment with this compound results in the cleavage of caspase-7, a key executioner caspase.[5]

-

Cell Cycle Arrest: this compound has been shown to induce G2/M cell cycle arrest in colorectal cancer cells.[1]

Signaling Pathway Diagram

Caption: this compound inhibits the STAT3 pathway by preventing p-STAT3 dimer binding to DNA.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the cytotoxic effects of this compound on colorectal cancer cells.

Cell Viability Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, SW480) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from picomolar to micromolar concentrations) for a specified period, typically 24 to 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Clonogenic Assay (Colony Formation Assay)

This assay assesses the ability of a single cell to proliferate and form a colony, a measure of long-term cell survival.

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days, allowing colonies to form.

-

Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

-

Quantification: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

Data Analysis: Express the results as a percentage of the number of colonies formed in the vehicle-treated control wells.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: Treat colorectal cancer cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, Mcl-1, c-Myc, Survivin, Cleaved Caspase-7, β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin) to determine relative protein expression.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's cytotoxic effects in CRC.

Conclusion and Future Directions

The collective evidence strongly supports the potent cytotoxic and anti-proliferative effects of this compound against colorectal cancer cells. Its specific mechanism of action, centered on the inhibition of STAT3 DNA binding, provides a clear rationale for its selective activity in cancers characterized by STAT3 hyperactivation. The nanomolar to picomolar efficacy observed in vitro, coupled with significant tumor growth inhibition in vivo, underscores the therapeutic potential of this natural compound.

Future research should focus on several key areas:

-

Combination Therapies: Given that this compound has been shown to sensitize CRC cells to MEK inhibitors, further investigation into synergistic combinations with other targeted agents or standard-of-care chemotherapies is warranted.[1][3][4][6]

-

Pharmacokinetics and Toxicology: Comprehensive pharmacokinetic, pharmacodynamic, and toxicology studies are necessary to establish a safe and effective dosing regimen for clinical trials.

-

Biomarker Development: Identifying predictive biomarkers of response to this compound will be crucial for patient stratification and the design of successful clinical trials. p-STAT3 levels in tumor tissue could serve as a primary candidate.

-

Resistance Mechanisms: Investigating potential mechanisms of acquired resistance to this compound will be important for long-term therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting STAT3 Signaling Pathway in Colorectal Cancer [mdpi.com]

- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 4. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting colon cancer with the novel STAT3 inhibitor this compound | Semantic Scholar [semanticscholar.org]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Bruceantinol's Anti-Proliferative Assault on Osteosarcoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the anti-proliferative activity of Bruceantinol (BOL), a quassinoid compound derived from Brucea javanica, in the context of osteosarcoma. Recent research has illuminated the potential of this natural compound as a therapeutic agent against this primary bone malignancy. This document provides a comprehensive overview of the current findings, including quantitative data on its efficacy, detailed experimental methodologies, and a visual representation of its mechanism of action.

Executive Summary

This compound has demonstrated significant anti-tumor effects in both in vitro and in vivo models of osteosarcoma.[1] Its primary mechanism of action involves the direct inhibition of the STAT3 signaling pathway, a key regulator of cancer cell proliferation, survival, and metastasis.[1] By binding to STAT3, this compound effectively blocks its activation, leading to a cascade of events that culminate in decreased cell proliferation, inhibition of migration, and induction of apoptosis in osteosarcoma cells.[1] These findings position this compound as a promising candidate for further investigation and development as a novel therapeutic for osteosarcoma.

Anti-Proliferative and Pro-Apoptotic Effects of this compound

This compound exhibits a multi-faceted attack on osteosarcoma cells, primarily by inhibiting their proliferation and inducing programmed cell death (apoptosis).

Inhibition of Cell Proliferation and Migration

Studies have shown that this compound significantly curtails the proliferation and migration of osteosarcoma cells.[1] While specific IC50 values for this compound in various osteosarcoma cell lines are not detailed in the reviewed literature, its potent anti-proliferative effects have been consistently observed.

Induction of Apoptosis

A key aspect of this compound's anti-cancer activity is its ability to induce apoptosis in osteosarcoma cells.[1] This programmed cell death is a crucial mechanism for eliminating cancerous cells. Research indicates that this compound treatment leads to a dose-dependent increase in apoptotic cells.[2]

Table 1: In Vitro Effects of this compound on Osteosarcoma Cells

| Parameter | Osteosarcoma Cell Lines | This compound Concentration | Observed Effect | Reference |

| STAT3 Luciferase Activity | 143B | 0, 6.25, 12.5, 25, 50, 100 nM | Dose-dependent inhibition of STAT3 activity | [2] |

| STAT3 Activation | 143B, U2OS | 0, 25, 50, 100 nM | Inhibition of STAT3 phosphorylation | [2] |

| Apoptosis | 143B, U2OS | 0, 25, 50, 100 nM | Induction of apoptosis | [2] |

| Cell Cycle | 143B, U2OS | Not specified | No significant effect on cell cycle | [1] |

In Vivo Efficacy of this compound

The anti-tumor effects of this compound have also been validated in animal models of osteosarcoma.

Table 2: In Vivo Effects of this compound on Osteosarcoma Xenograft Model

| Animal Model | Treatment | Dosage | Outcome | Reference |

| Nude mice with 143B xenografts | This compound (intraperitoneal) | 2 mg/kg, 4 mg/kg | Potent suppression of tumor growth | [1] |

Mechanism of Action: Targeting the STAT3 Signaling Pathway

The primary molecular target of this compound in osteosarcoma is the Signal Transducer and Activator of Transcription 3 (STAT3).[1] STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.

This compound directly binds to the STAT3 protein, preventing its phosphorylation and subsequent activation.[1] This inhibition of the STAT3 signaling cascade is a central event in the anti-proliferative and pro-apoptotic effects of this compound.

References

Bruceantinol: A Potent Inducer of Apoptosis in Tumor Cells - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruceantinol, a quassinoid compound isolated from Brucea javanica, has emerged as a promising anti-cancer agent with a potent ability to induce apoptosis in a variety of tumor cells. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's apoptotic activity, focusing on its role as a dual inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved, offering a comprehensive resource for researchers in oncology and drug discovery.

Core Mechanisms of this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects through a multi-faceted approach, primarily by targeting key proteins that regulate cell survival, proliferation, and apoptosis. The principal mechanisms identified are the inhibition of the STAT3 signaling pathway and the degradation of CDK2/4/6.

Inhibition of the STAT3 Signaling Pathway

STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers and plays a critical role in promoting cell proliferation and preventing apoptosis.[1] this compound has been identified as a novel and potent STAT3 inhibitor.[1] It strongly inhibits the DNA-binding ability of STAT3 with a remarkable IC50 of 2.4 pM.[1][2] This inhibition blocks both constitutive and IL-6-induced STAT3 activation in a dose- and time-dependent manner.[1][2]

The downstream consequences of STAT3 inhibition by this compound are significant. It leads to the suppression of STAT3 target genes that encode for anti-apoptotic factors such as MCL-1, PTTG1, and survivin, as well as the cell-cycle regulator c-Myc.[1][2][3] The downregulation of these proteins shifts the cellular balance towards apoptosis.

Inhibition of CDK2/4/6

In addition to its effects on STAT3, this compound has been shown to act as a CDK2/4/6 inhibitor in breast cancer cells.[4] It facilitates the degradation of CDK2/4/6 proteins through the proteasome pathway.[2][4] This action disrupts the cell cycle, leading to cell growth inhibition and, in some cases, apoptosis.[2][4]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data available on the anti-cancer effects of this compound across various cancer cell lines.

Table 1: Inhibitory Concentrations of this compound

| Target/Process | Cell Line(s) | IC50 / Effective Concentration | Reference(s) |

| STAT3 DNA-binding | - | IC50 = 2.4 pM | [1][2] |

| IL-6-induced STAT3 activation | Colorectal Cancer Cells | 10-300 nM (24h) | [2] |

| STAT3 phosphorylation | HCT116 | 30 nM (0-24h) | [2] |

| Colony Formation | HCT116, HCT116 p53-/-, HCA-7, H630, H630R1 | 0-100 nM (24h) | [2] |

| Cell Growth Reduction | MCF-7, MDA-MB-231 | 0-1600 nM (24-48h) | [2] |

| Apoptosis Induction | MDA-MB-231 | Dose-dependent | [2][4] |

| Apoptosis Induction | 143B, U2OS (Osteosarcoma) | 25, 50, 100 nM (48h) | [5] |

Table 2: Effects of this compound on Protein Expression

| Protein(s) | Cell Line(s) | Concentration | Duration | Effect | Reference(s) |

| p-STAT3, MCL-1, c-Myc, cleaved caspase-7 | HCT116 | 300 nM | 24h | Altered expression | [2] |

| MCL-1, c-Myc, survivin | Colorectal Cancer Cells | 0-1000 nM | 24h | Significant decrease | [2] |

| CDK2/4/6 | MCF-7, MDA-MB-231 | 100-400 nM | 10h | Decreased levels | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the apoptotic effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-1600 nM) and a vehicle control for 24 to 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[6][7][8]

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, MCL-1, c-Myc, CDK2, CDK4, CDK6, cleaved caspase-7, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its analysis.

Caption: this compound inhibits the STAT3 signaling pathway, leading to apoptosis.

Caption: this compound promotes CDK2/4/6 degradation, inhibiting proliferation.

Caption: General experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for various cancers by effectively inducing apoptosis through the inhibition of key oncogenic pathways. Its dual action against STAT3 and CDKs highlights its promise as a multi-targeted anti-cancer drug. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and potential for combination therapies with existing chemotherapeutic agents. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for advancing the investigation of this compound as a novel cancer therapeutic.

References

- 1. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Technical Guide: Initial Screening of Bruceantinol in Preclinical Cancer Models

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical evaluation of Bruceantinol (BOL), a natural quassinoid compound derived from Brucea javanica. This compound has emerged as a potent anti-cancer agent in various preclinical models, primarily through its novel inhibitory action on the STAT3 signaling pathway, alongside other mechanisms including inhibition of protein synthesis and cell cycle kinases. This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways and workflows.

Core Mechanism of Action: STAT3 Inhibition

This compound is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is constitutively active in approximately 70% of human cancers and plays a critical role in tumor cell proliferation, survival, and metastasis.[1][2][3] BOL exerts its effect by directly binding to STAT3, which potently inhibits its ability to bind to DNA with an IC50 value of 2.4 pM.[1][2][3][4] This action blocks both constitutive and IL-6-induced STAT3 activation, leading to the downstream suppression of key STAT3 target genes responsible for promoting cancer cell survival and proliferation, such as MCL-1, c-Myc, and survivin.[1][3][4]

References

Bruceantinol: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruceantinol, a naturally occurring quassinoid, has garnered significant attention within the scientific community for its potent antitumor properties. First isolated in 1975, this complex tetracyclic triterpene has demonstrated remarkable efficacy against a range of cancer cell lines, primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, detailed experimental protocols for its isolation and biological evaluation, and an in-depth look at its mechanism of action. All quantitative data are presented in structured tables for ease of comparison, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Discovery and Natural Sources

This compound was first discovered and isolated by S. M. Kupchan and his colleagues from the ethanolic extract of the African plant Brucea antidysenterica[1]. Their findings, published in 1975, detailed the structural elucidation of this novel antileukemic quassinoid. Subsequent research has identified another significant natural source of this compound to be Brucea javanica, a plant used in traditional Chinese medicine[2][3].

Table 1: Natural Sources of this compound

| Plant Species | Family | Part of Plant Used | Reference |

| Brucea antidysenterica | Simaroubaceae | Stem and bark | [1] |

| Brucea javanica | Simaroubaceae | Fruits, seeds, twigs, leaves, inflorescence | [2][3][4][5] |

Experimental Protocols

Isolation of this compound from Brucea javanica

The following is a representative protocol for the isolation of this compound based on established phytochemical methods for quassinoids.

Objective: To isolate this compound from the dried fruits of Brucea javanica.

Materials:

-

Dried and powdered fruits of Brucea javanica

-

Methanol (MeOH)

-

Chloroform (CHCl3)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Extraction:

-

Macerate the powdered fruits of Brucea javanica with methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.

-

Concentrate each fraction using a rotary evaporator. The chloroform-soluble fraction is typically enriched with quassinoids, including this compound[4].

-

-

Column Chromatography:

-

Subject the chloroform fraction to silica gel column chromatography.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Gel Filtration:

-

Further purify the fractions showing the presence of quassinoids using Sephadex LH-20 column chromatography with methanol as the mobile phase.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of the this compound-containing fractions by preparative HPLC on a C18 column.

-

Use a gradient of acetonitrile and water as the mobile phase.

-

Monitor the eluent with a UV detector and collect the peak corresponding to this compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1H and 13C), Mass Spectrometry (MS), and comparison with published data.

-

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[6][7][8][9][10][11].

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound from the stock solution in the complete culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting a dose-response curve of cell viability versus this compound concentration.

-

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a wide range of human cancer cell lines. Its primary mechanism of action is the inhibition of the STAT3 signaling pathway[12][13][14][15][16]. STAT3 is a transcription factor that is constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and angiogenesis.

This compound has been shown to strongly inhibit the DNA-binding ability of STAT3 with an exceptionally low IC50 value of 2.4 pM[14][15]. It blocks both constitutive and IL-6-induced STAT3 activation, leading to the suppression of the transcription of STAT3 target genes[14][15][16]. These downstream targets include anti-apoptotic proteins like MCL-1 and survivin, as well as cell-cycle regulators such as c-Myc[14][15].

Table 2: IC50 Values of this compound against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colorectal Carcinoma | Not specified, potent inhibition observed | [16] |

| RKO | Colorectal Carcinoma | Not specified, potent inhibition observed | |

| SW480 | Colorectal Carcinoma | Not specified, potent inhibition observed | |

| HT-29 | Colorectal Adenocarcinoma | Not specified, potent inhibition observed | [17] |

| MCF-7 | Breast Adenocarcinoma | 0.063-0.182 (for similar quassinoids) | [3] |

| MDA-MB-231 | Breast Adenocarcinoma | 0.081-0.238 | [3] |

| PC-3 | Prostate Cancer | Not specified, potent inhibition observed | [17] |

| A549 | Lung Carcinoma | Not specified, potent inhibition observed | [17] |

| P388 | Leukemia | Not specified, potent inhibition observed | [17] |

| L1210 | Leukemia | Not specified, potent inhibition observed | [17] |

| K562 | Chronic Myelogenous Leukemia | Not specified, potent inhibition observed | |

| U937 | Histiocytic Lymphoma | Not specified, potent inhibition observed | |

| 143B | Osteosarcoma | Potent inhibition at nanomolar concentrations | [18] |

| U2OS | Osteosarcoma | Potent inhibition at nanomolar concentrations | [18] |

Note: Specific IC50 values for this compound are not always available in the public domain for all cell lines, but potent activity has been reported.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental Workflow for MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Conclusion

This compound stands out as a promising natural product with significant potential for development as an anticancer agent. Its well-defined mechanism of action, centered on the potent inhibition of the STAT3 signaling pathway, provides a strong rationale for its further investigation. This technical guide has summarized the key information regarding its discovery, natural origins, and biological activity, providing a foundation for researchers and drug development professionals to build upon. Future research should focus on optimizing its isolation, exploring its efficacy in in vivo models for a broader range of cancers, and investigating potential synergistic effects with existing chemotherapeutic agents.

References

- 1. The isolation and structural elucidation of bruceantin and this compound, new potent antileukemic quassinoids from Brucea antidysenterica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. snu.elsevierpure.com [snu.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. bds.berkeley.edu [bds.berkeley.edu]

- 7. texaschildrens.org [texaschildrens.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting colon cancer with the novel STAT3 inhibitor this compound | Semantic Scholar [semanticscholar.org]

- 14. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 15. Targeting colon cancer with the novel STAT3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Bruceantinol Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruceantinol, a quassinoid isolated from Brucea javanica, has demonstrated significant antitumor properties in various cancer cell lines. Its primary mechanism of action involves the potent inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of oncogenic signaling.[1][2] This inhibition disrupts downstream pathways controlling cell proliferation, survival, and apoptosis.[1] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, including methods for evaluating cell viability, apoptosis induction, and cell cycle arrest.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Treatment Duration | Reference |

| HCT116 | Colorectal Cancer | STAT3 DNA-binding | IC50 = 2.4 pM | Not specified | [1] |

| HCT116, HCA-7, H630 | Colorectal Cancer | Colony Formation | 0-100 nM | 24 hours | [3] |

| MCF-7, MDA-MB-231 | Breast Cancer | Cell Growth | 0-1600 nM | 24-48 hours | [4] |

| 143B, U2OS | Osteosarcoma | Apoptosis Induction | 25, 50, 100 nM | 48 hours | [5] |

| MCF-7, MDA-MB-231 | Breast Cancer | Cell Cycle Arrest (S and G2/M) | 100-400 nM | 24 hours | [4] |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effect of this compound on cancer cells by measuring cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell line of interest (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0 nM (vehicle control) to 1000 nM.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).

-

Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-